molecular formula C16H19N5O3 B2651015 4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2220169-26-4

4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2651015
CAS No.: 2220169-26-4
M. Wt: 329.36
InChI Key: APRJOLZNCLBMPL-UHFFFAOYSA-N
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Description

The compound “4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid” is a complex organic molecule. It is used for chemical probe synthesis and contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .


Synthesis Analysis

This compound is a trifunctional building block used in chemical probe synthesis . The synthesis process involves the use of its acid linker to append it to a ligand or pharmacophore .


Molecular Structure Analysis

The molecular formula of this compound is C20H18N4O4. It contains functional groups such as a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .


Chemical Reactions Analysis

When this compound is appended to a ligand or pharmacophore through its acid linker, it allows for UV light-induced covalent modification of a biological target . This modification has potential for downstream applications via the alkyne tag .

Mechanism of Action

The mechanism of action of this compound involves UV light-induced covalent modification of a biological target . This is achieved when the compound is appended to a ligand or pharmacophore through its acid linker .

Future Directions

The future directions of this compound could involve its use in various chemical biology experiments. Its unique structure allows for UV light-induced covalent modification of a biological target, which has potential for downstream applications .

Properties

IUPAC Name

4-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-2-3-7-16(19-20-16)8-6-14(22)17-11-5-4-9-21-13(11)10-12(18-21)15(23)24/h1,10-11H,3-9H2,(H,17,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRJOLZNCLBMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)NC2CCCN3C2=CC(=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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